

Spectroscopic Showdown: D&C Red No. 7 and its Lakes Unveiled

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Compound of Interest

Compound Name: Red 7

Cat. No.: B1170729

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A comprehensive spectroscopic comparison of D&C Red No. 7 and its calcium and barium lakes reveals distinct spectral fingerprints crucial for identification, quality control, and formulation development in the pharmaceutical and cosmetic industries. This guide provides an objective analysis of their characteristics using UV-Visible, Fourier-Transform Infrared (FTIR), and Raman spectroscopy, supported by detailed experimental data and protocols.

D&C Red No. 7 is a synthetic monoazo color additive widely used in drugs and cosmetics. It is typically supplied as a sodium salt or laked with calcium or barium to improve its stability, insolubility, and dispersibility in various formulations. While chemically similar, the process of laking introduces subtle but significant changes to the molecule's electronic and vibrational properties, which can be effectively characterized by spectroscopic methods. Understanding these differences is paramount for researchers, scientists, and drug development professionals to ensure product consistency, safety, and efficacy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of D&C Red No. 7 and its calcium and barium lakes, providing a quantitative basis for their differentiation.

Spectroscopic Technique	D&C Red No. 7 (Sodium Salt)	D&C Red No. 7 Calcium Lake	D&C Red No. 7 Barium Lake
UV-Visible Spectroscopy			
λ_{max} (in Methanol)	~520 nm	~525 nm	~528 nm
FTIR Spectroscopy			
Key Peaks (cm^{-1})	See Table 2	See Table 2	See Table 2
Raman Spectroscopy			
Key Shifts (cm^{-1})	See Table 3	See Table 3	See Table 3

Table 1: Summary of Key Spectroscopic Data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a detailed fingerprint based on their functional groups. The table below presents the characteristic absorption bands for D&C Red No. 7 and its lakes. The shift in the carboxylate and sulfonate peaks upon laking is a key diagnostic feature.

Functional Group	D&C Red No. 7 (Sodium Salt) (cm^{-1})	D&C Red No. 7 Calcium Lake (cm^{-1})	D&C Red No. 7 Barium Lake (cm^{-1})
O-H Stretch	3400-3500 (broad)	3400-3500 (broad)	3400-3500 (broad)
C-H Stretch (Aromatic)	3050-3100	3050-3100	3050-3100
C=O Stretch (Carboxylate)	~1625 (asymmetric), ~1410 (symmetric)	~1585 (asymmetric), ~1440 (symmetric)	~1580 (asymmetric), ~1435 (symmetric)
N=N Stretch (Azo)	~1450	~1455	~1458
S=O Stretch (Sulfonate)	~1180 (asymmetric), ~1040 (symmetric)	~1190 (asymmetric), ~1045 (symmetric)	~1195 (asymmetric), ~1050 (symmetric)
C-N Stretch	~1130	~1135	~1138

Table 2: Characteristic FTIR Peak Assignments.[1]

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly sensitive to non-polar bonds. The azo group (-N=N-) stretching frequency is a prominent feature in the Raman spectra of these compounds.

Vibrational Mode	D&C Red No. 7 (Sodium Salt) (cm ⁻¹)	D&C Red No. 7 Calcium Lake (cm ⁻¹)	D&C Red No. 7 Barium Lake (cm ⁻¹)
Azo (-N=N-) Stretch	~1450	~1455	~1458
Naphthalene Ring Modes	~1340, ~1570	~1345, ~1575	~1348, ~1578
Benzene Ring Modes	~1000, ~1600	~1005, ~1605	~1008, ~1608
Sulfonate (SO ₃ ⁻) Symmetric Stretch	~1040	~1045	~1050

Table 3: Characteristic Raman Shift Assignments.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.

UV-Visible Spectroscopy

- Sample Preparation: Prepare 10 µg/mL solutions of each colorant in methanol.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Parameters: Scan the wavelength range from 400 nm to 700 nm. Use methanol as a blank.
- Analysis: Identify the wavelength of maximum absorbance (λ_{max}) for each sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

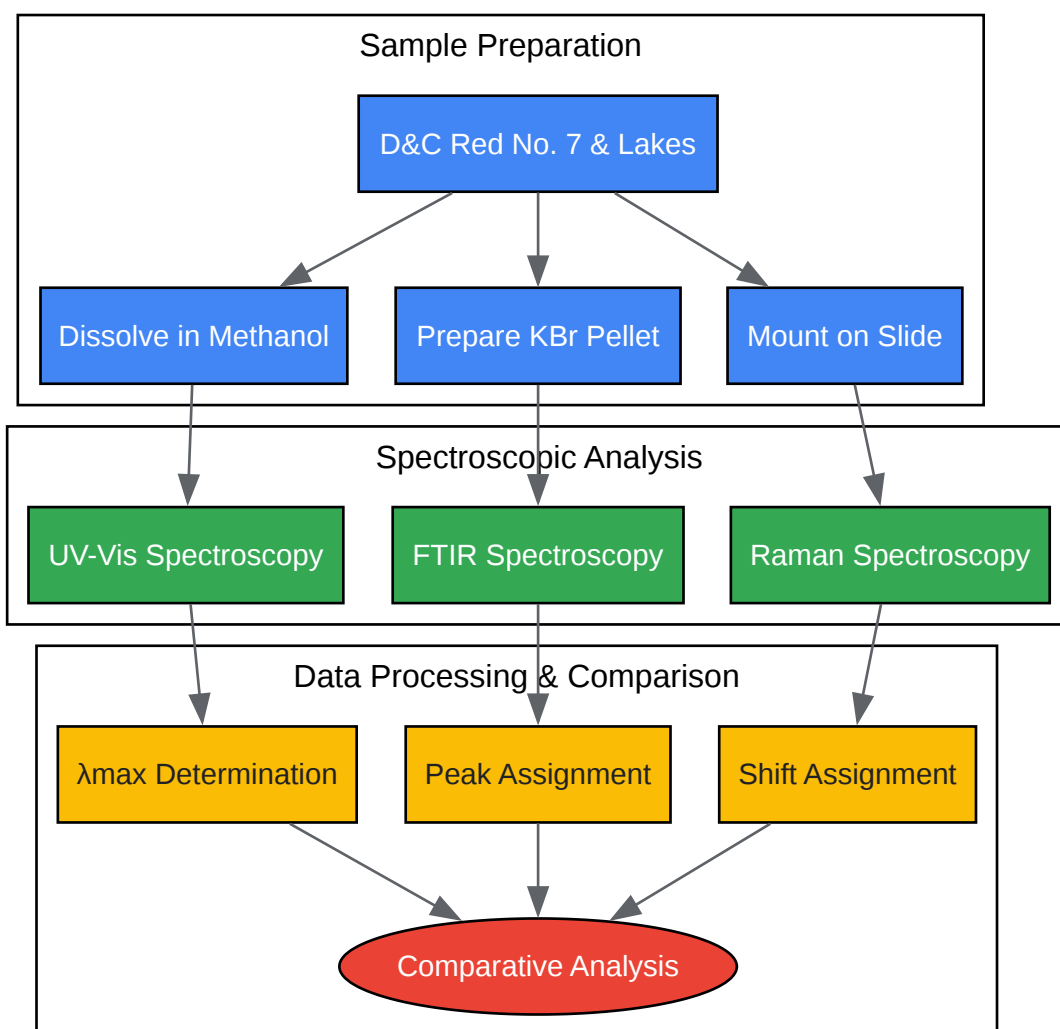
- **Sample Preparation:** Prepare solid samples as Potassium Bromide (KBr) pellets. Mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disc.
- **Instrumentation:** Use an FTIR spectrometer equipped with a DTGS detector.
- **Parameters:** Collect spectra in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Average 32 scans for each sample.
- **Analysis:** Identify and assign the characteristic absorption bands for each functional group.

Raman Spectroscopy

- **Sample Preparation:** Place a small amount of the powdered sample directly onto a microscope slide.
- **Instrumentation:** Use a Raman microscope with a 785 nm laser excitation source.
- **Parameters:** Use a 50x objective and a laser power of approximately 10 mW at the sample. Collect spectra in the range of 200-1800 cm^{-1} .
- **Analysis:** Identify and assign the characteristic Raman shifts for each vibrational mode.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of D&C Red No. 7 and its lakes.



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Caption: Experimental workflow for spectroscopic comparison.

In conclusion, the spectroscopic techniques of UV-Vis, FTIR, and Raman provide a robust framework for the characterization and differentiation of D&C Red No. 7 and its calcium and barium lakes. The subtle shifts in absorption maxima and vibrational frequencies serve as reliable indicators of the laking process, offering valuable data for quality assurance and formulation science.

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References

- 1. Interactive IRUG Spectrum | IRUG [irug.org]
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